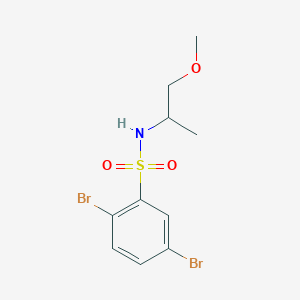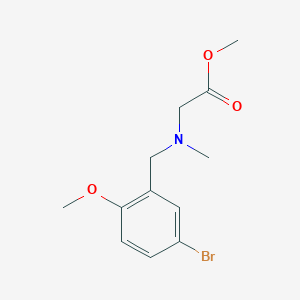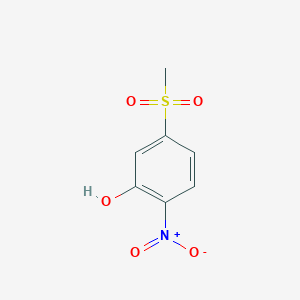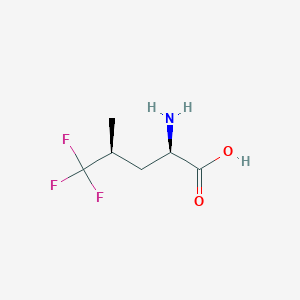![molecular formula C34H29P B14908611 Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organic compound that features a phosphane group attached to a biphenyl structure with additional phenyl and butenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a phenylboronic acid.
Introduction of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where a halogenated biphenyl reacts with a butenyl derivative in the presence of a palladium catalyst.
Attachment of the Phosphane Group:
Industrial Production Methods
Industrial production of Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The butenyl group can be reduced to form saturated derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Saturated butyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane involves its interaction with molecular targets through its phosphane group. This group can coordinate with metal centers in catalytic processes, facilitating the formation and breaking of chemical bonds. The biphenyl and butenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphane: A simpler phosphane compound with three phenyl groups.
Biphenylphosphane: A phosphane compound with a biphenyl structure but without the butenyl group.
Phenylbutenylphosphane: A phosphane compound with a butenyl group but lacking the biphenyl structure.
Uniqueness
Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its combination of a biphenyl core, a butenyl group, and a phosphane group. This unique structure imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C34H29P |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
diphenyl-[2-[2-(4-phenylbut-1-en-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C34H29P/c1-27(25-26-28-15-5-2-6-16-28)31-21-11-12-22-32(31)33-23-13-14-24-34(33)35(29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24H,1,25-26H2 |
InChI-Schlüssel |
QSGBFBRTCSMRGG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCC1=CC=CC=C1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid](/img/structure/B14908545.png)
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)








![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)
